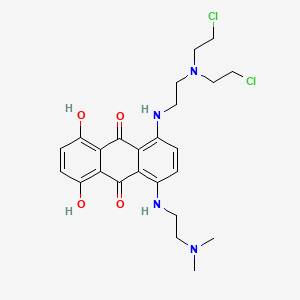
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a complex organic compound known for its significant applications in medicinal chemistry, particularly in the development of antitumor agents. This compound is characterized by its anthracene-9,10-dione core structure, which is functionalized with various amino groups, enhancing its biological activity.
Preparation Methods
The synthesis of 1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione involves multiple steps, starting from the anthracene-9,10-dione core. The key steps include:
Functionalization of the anthracene-9,10-dione core:
Attachment of amino groups: The bis(2-chloroethyl)amino and dimethylamino groups are introduced through nucleophilic substitution reactions.
Industrial production: The industrial synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to optimize the reaction rates and product formation.
Chemical Reactions Analysis
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: The compound can be reduced to form hydroquinones, which have different biological activities.
Substitution: The amino groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives with potentially enhanced biological activity.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are usually carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major products: The major products of these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several important applications in scientific research:
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins, which are crucial for understanding its mechanism of action.
Medicine: It is a key component in the development of antitumor agents, particularly in the treatment of certain types of cancer. Its ability to intercalate into DNA and induce apoptosis in cancer cells makes it a valuable therapeutic agent.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties, which are derived from the anthracene-9,10-dione core.
Mechanism of Action
The mechanism of action of 1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione involves several key steps:
DNA intercalation: The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA.
Alkylation: The bis(2-chloroethyl)amino groups can form covalent bonds with the DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Induction of apoptosis: The disruption of DNA function triggers cellular pathways that lead to programmed cell death (apoptosis), which is a key mechanism for its antitumor activity.
Molecular targets and pathways: The primary molecular targets include DNA and various proteins involved in the regulation of cell cycle and apoptosis. The pathways involved include the p53 pathway, which is crucial for the cellular response to DNA damage.
Comparison with Similar Compounds
1-((2-(Bis(2-chloroethyl)amino)ethyl)amino)-4-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
Doxorubicin: Both compounds have an anthracene-9,10-dione core and are used as antitumor agents. doxorubicin has a different set of functional groups, leading to distinct biological activities and side effects.
Mitoxantrone: This compound also has an anthracene-9,10-dione core but lacks the bis(2-chloroethyl)amino groups. It is used in the treatment of certain cancers and multiple sclerosis.
Daunorubicin: Similar to doxorubicin, daunorubicin has an anthracene-9,10-dione core and is used as an antitumor agent. The differences in functional groups result in variations in their therapeutic applications and toxicity profiles.
Properties
Molecular Formula |
C24H30Cl2N4O4 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]ethylamino]-4-[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H30Cl2N4O4/c1-29(2)13-9-27-15-3-4-16(28-10-14-30(11-7-25)12-8-26)20-19(15)23(33)21-17(31)5-6-18(32)22(21)24(20)34/h3-6,27-28,31-32H,7-14H2,1-2H3 |
InChI Key |
CKKIZQPIWSNBIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C2C(=C(C=C1)NCCN(CCCl)CCCl)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345850.png)
![4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13345879.png)

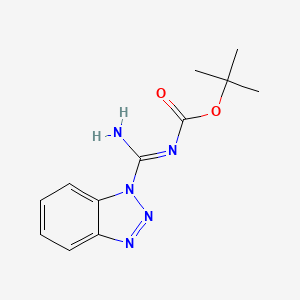



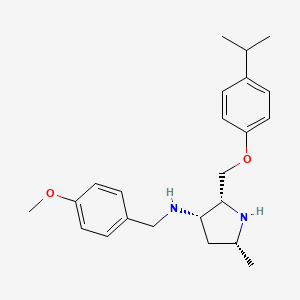
![6-((E)-2-((Z)-4-(4-(Diethylamino)benzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)vinyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13345901.png)
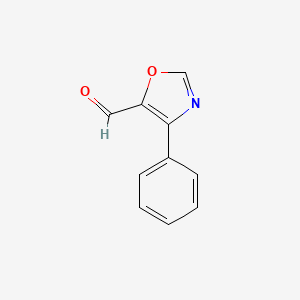
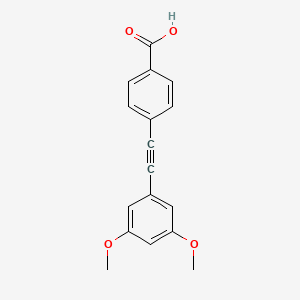
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13345914.png)
![4-Phenylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13345925.png)
![3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B13345926.png)
